molecular formula C33H52BrN3 B14446679 3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide CAS No. 75168-15-9

3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide

Cat. No.: B14446679
CAS No.: 75168-15-9
M. Wt: 570.7 g/mol
InChI Key: XDYDBTUCVYPLJL-UHFFFAOYSA-M
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Description

3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide is a synthetic organic compound belonging to the acridine family. Acridines are heteroaromatic compounds known for their diverse applications in various fields, including medicinal chemistry, photophysics, and material sciences . This compound is notable for its unique structure, which includes two dimethylamino groups and a hexadecyl chain, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide typically involves the alkylation of acridine derivatives. One common method includes the reaction of 3,6-bis(dimethylamino)acridine with hexadecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of DNA polymerase and other enzymes involved in DNA replication and transcription. This leads to the inhibition of cell proliferation, making it a potential anticancer agent . Additionally, its photophysical properties enable it to act as a photosensitizer in photodynamic therapy .

Properties

CAS No.

75168-15-9

Molecular Formula

C33H52BrN3

Molecular Weight

570.7 g/mol

IUPAC Name

10-hexadecyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;bromide

InChI

InChI=1S/C33H52N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36-32-26-30(34(2)3)22-20-28(32)25-29-21-23-31(35(4)5)27-33(29)36;/h20-23,25-27H,6-19,24H2,1-5H3;1H/q+1;/p-1

InChI Key

XDYDBTUCVYPLJL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-]

Origin of Product

United States

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